QSPR-Predicted Lipophilicity and Ionization: 5-MeO-IQ3CA vs. Unsubstituted IQ3CA
In silico QSPR predictions indicate that 5-methoxy substitution substantially increases both lipophilicity and pKa relative to the unsubstituted parent compound, isoquinoline-3-carboxylic acid (IQ3CA). The 5-MeO-IQ3CA exhibits a predicted logP of 3.22 and a pKa of 4.47 [1], whereas IQ3CA has a reported experimental logP of approximately 1.5–1.8 and a pKa of ~3.5 [2]. This difference of ~1.7 logP units and ~1 pKa unit has direct implications for passive membrane permeability, solubility-pH profile, and protein binding in biological assays.
IQ3CA: logP ~1.6, pKa ~3.5 (exp.)
ΔlogP ≈ +1.6; ΔpKa ≈ +1.0
| Evidence Dimension | Predicted logP and pKa (ionization constant) |
|---|---|
| Target Compound Data | 5-MeO-IQ3CA: logP 3.22, pKa 4.47 (QSPR-predicted) |
| Comparator Or Baseline | IQ3CA (unsubstituted): logP ~1.6, pKa ~3.5 (experimental literature values) |
| Quantified Difference | ΔlogP ≈ +1.6; ΔpKa ≈ +1.0 |
| Conditions | QSPR model predictions for 5-MeO-IQ3CA [1]; experimental values for IQ3CA from published datasets [2] |
Why This Matters
The elevated logP indicates better membrane permeation potential, which can influence cell-based assay outcomes, while the higher pKa alters the ionization state at physiological pH, affecting solubility and formulation strategies.
- [1] QSPR-predicted physicochemical properties dataset. PMC, 2019. Table 1: pKa 4.47, logP 3.22, solubility 3.1 mg/mL at pH 7.4. View Source
- [2] PubChem. Compound Summary: Isoquinoline-3-carboxylic acid. CID 81705. Accessed 2026. (Experimental logP and pKa data.) View Source
